2-[(4-Methylquinazolin-2-yl)amino]quinazolin-4-ol
Beschreibung
Eigenschaften
IUPAC Name |
2-[(4-methylquinazolin-2-yl)amino]-3H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N5O/c1-10-11-6-2-4-8-13(11)19-16(18-10)22-17-20-14-9-5-3-7-12(14)15(23)21-17/h2-9H,1H3,(H2,18,19,20,21,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTTPCGFCDSVJQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC2=CC=CC=C12)NC3=NC4=CC=CC=C4C(=O)N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Wirkmechanismus
Target of Action
The primary target of 2-[(4-Methylquinazolin-2-yl)amino]quinazolin-4-ol is the poly (ADP-ribose) synthetase and the aspartate aminotransferase (ATCase) . These enzymes play crucial roles in various biological processes, including DNA repair and the urea cycle, respectively.
Mode of Action
This compound acts as a competitive inhibitor of poly (ADP-ribose) synthetase and aspartate aminotransferase. This means that it competes with the natural substrates of these enzymes for binding, thereby reducing their activity.
Biochemical Pathways
By inhibiting poly (ADP-ribose) synthetase and aspartate aminotransferase, this compound can affect several biochemical pathways. For instance, the inhibition of poly (ADP-ribose) synthetase can impact DNA repair processes, while the inhibition of aspartate aminotransferase can disrupt the urea cycle.
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific context. For instance, in cells with damaged DNA, the inhibition of poly (ADP-ribose) synthetase could potentially lead to an accumulation of DNA damage. Similarly, in cells undergoing the urea cycle, the inhibition of aspartate aminotransferase could disrupt the cycle and lead to an accumulation of ammonia.
Biologische Aktivität
The compound 2-[(4-Methylquinazolin-2-yl)amino]quinazolin-4-ol is a derivative of quinazoline that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Synthesis and Structure
The synthesis of this compound typically involves multi-step reactions that modify the quinazoline core. The compound's structure features two quinazoline rings, which are known for their pharmacological properties. The introduction of amino and hydroxyl groups enhances its biological profile.
Anticancer Activity
Numerous studies have indicated that quinazoline derivatives exhibit significant anticancer properties. The compound has been evaluated against various cancer cell lines, demonstrating potent cytotoxicity.
Table 1: Anticancer Activity of this compound
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (Breast Cancer) | 11.94 | |
| HepG2 (Liver Cancer) | 7.09 | |
| HeLa (Cervical Cancer) | 13.46 |
The compound's mechanism of action involves the inhibition of key signaling pathways associated with cancer cell proliferation, particularly the epidermal growth factor receptor (EGFR). Studies show that modifications in the quinazoline structure can enhance EGFR inhibitory activity, leading to reduced tumor growth and increased apoptosis in cancer cells .
Antimicrobial Activity
In addition to its anticancer properties, quinazoline derivatives have shown promising antimicrobial activity. The compound has been tested against various bacterial strains, including those resistant to conventional antibiotics.
Table 2: Antimicrobial Activity of Quinazoline Derivatives
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 16 µg/mL | |
| Mycobacterium tuberculosis | Effective against MDR strains |
Recent studies indicate that quinazoline derivatives can disrupt bacterial cell wall synthesis and inhibit essential metabolic pathways, making them potential candidates for new antibiotic therapies .
Case Studies
- Anticancer Efficacy : A study by Al-Omary et al. synthesized a series of quinazoline derivatives, including this compound, which exhibited significant cytotoxic effects against human cancer cell lines. The study highlighted the compound's ability to induce apoptosis through the activation of caspase pathways .
- Antimicrobial Potential : Research conducted by Babu et al. explored the efficacy of various quinazoline derivatives against Mycobacterium tuberculosis. The study found that certain modifications to the quinazoline structure enhanced activity against multi-drug resistant strains .
The biological activity of this compound is attributed to several mechanisms:
- EGFR Inhibition : The compound acts as an inhibitor of EGFR autophosphorylation, which is crucial for cancer cell signaling and survival.
- Apoptosis Induction : It promotes apoptosis in cancer cells through mitochondrial pathways and caspase activation.
- Antimicrobial Mechanism : For antimicrobial activity, it disrupts bacterial cell wall integrity and inhibits protein synthesis.
Vergleich Mit ähnlichen Verbindungen
Key Observations :
- Methoxy Substitution : The addition of an 8-methoxy group (C₁₈H₁₅N₅O₂) increases molecular weight by ~30 g/mol, likely enhancing lipophilicity and altering DNA-binding affinity .
- Thiazole Derivatives: Compounds like 7-((4-phenylthiazol-2-yl)amino)quinazolin-4-ol incorporate sulfur-containing heterocycles, which improve anticancer activity (e.g., 91% yield in synthesis, IC₅₀ values <10 µM in cancer cell lines) .
- Bulkier Substituents : The tert-butyl group in 2-(4-tert-butylphenyl)quinazolin-4-ol (C₁₈H₁₈N₂O) may enhance metabolic stability but reduce solubility compared to the methyl-substituted parent compound .
G-Quadruplex DNA Stabilization
Anticancer Activity
- Thiazole Derivatives: Compounds such as 7-((4-(p-tolyl)thiazol-2-yl)amino)quinazolin-4-ol (4b) exhibit potent anticancer activity (IC₅₀: 2.1–8.3 µM in MCF-7 and HeLa cells) via undefined mechanisms, possibly involving kinase inhibition .
- Kinase Inhibition: Unlike this compound, 6-arylquinazolin-4-amines (e.g., CDC2-like kinase inhibitors) feature bromo and aryl groups that enhance selectivity for specific kinase domains .
Vorbereitungsmethoden
General Synthetic Strategy for Quinazoline Derivatives
Quinazoline derivatives, including 2-[(4-Methylquinazolin-2-yl)amino]quinazolin-4-ol, are generally synthesized via multi-step organic transformations involving:
- Formation of quinazolin-4-one intermediates from anthranilamide or related precursors.
- Functionalization at the 2- and 4-positions of the quinazoline ring.
- Nucleophilic substitution reactions to introduce amino substituents.
- Use of reagents such as phosphorus oxychloride for chlorination, and secondary amines for nucleophilic displacement.
Key features of these syntheses include the use of microwave-assisted heating to accelerate reactions, phase transfer catalysis to enhance alkylation steps, and chromatographic purification techniques to isolate the final product.
Stepwise Preparation Approach
Based on the synthesis of structurally related quinazoline compounds, the preparation of this compound can be outlined as follows:
While this exact sequence is for related quinazolin-4-one derivatives, the approach is adaptable for synthesizing this compound by selecting appropriate amines and reaction conditions.
Specific Preparation via Nucleophilic Displacement of 4-Chloroquinazoline
Another well-documented method involves nucleophilic aromatic substitution of 4-chloroquinazoline derivatives with anilines or aminoquinazolines. This method is relevant for preparing amino-substituted quinazolin-4-ol compounds:
This method yields moderate to good product yields (typically 50-80%) and allows for structural diversity by varying the amine nucleophile.
Reaction Monitoring and Purification Techniques
- Thin-Layer Chromatography (TLC): Used extensively to monitor reaction progress and purity of intermediates and final products.
- Column Chromatography: Silica gel columns are standard for purification of quinazoline derivatives.
- Spectroscopic Characterization: Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) confirm the structure and purity of synthesized compounds.
Summary Table of Key Preparation Parameters
| Parameter | Details |
|---|---|
| Starting materials | Anthranilamide, 4-hydroxyquinazoline, 4-chloroquinazoline, secondary amines |
| Key reagents | Acetic anhydride, ammonium acetate, 2-bromomethyl-benzonitrile, N-bromosuccinimide, phosphorus oxychloride |
| Catalysts | Potassium carbonate (K2CO3), potassium iodide (KI), tetrabutylammonium bromide (TBAB) for PTC |
| Solvents | Dimethylformamide (DMF), tetrahydrofuran (THF), toluene, isopropyl alcohol, acetonitrile |
| Reaction conditions | Microwave irradiation (10-20 min), room temperature stirring (2.5-12 h), controlled heating (up to 95 °C) |
| Purification | Silica gel column chromatography, TLC monitoring |
| Typical yields | 50-80% depending on step and substrate |
Research Findings and Considerations
- Microwave-assisted synthesis significantly reduces reaction times and can improve yields for quinazoline derivatives.
- Phase transfer catalysis facilitates alkylation reactions, enhancing selectivity and efficiency.
- Nucleophilic displacement on 4-chloroquinazolines is a versatile method for introducing amino substituents, crucial for assembling complex quinazoline architectures like this compound.
- Reaction optimization includes careful control of temperature, solvent choice, and catalyst loading to maximize purity and yield.
- Structural analogs of this compound have demonstrated promising biological activities, underscoring the importance of efficient synthetic routes for further pharmacological evaluation.
Q & A
Basic: What are the common synthetic routes for preparing quinazolin-4(3H)-one derivatives, and what are their key advantages and limitations?
Answer:
Quinazolin-4(3H)-ones are typically synthesized via two primary routes:
- Traditional methods involve coupling 2-aminobenzamides with substituted benzyl chlorides or aldehydes at high temperatures (120–150°C), often requiring transition-metal catalysts. While effective, these methods suffer from harsh conditions, lower yields, and byproduct formation .
- Electrochemical methods (e.g., using aluminum/carbon electrodes and acetic acid electrolytes) enable oxidative cyclization at room temperature, offering milder conditions, higher yields (up to 85%), and reduced environmental impact. However, scalability and electrode stability remain challenges .
Advanced: How can researchers address contradictions in pharmacological activity data between structurally similar quinazolin-4(3H)-one derivatives?
Answer:
Discrepancies often arise due to subtle structural variations (e.g., substituent position, electronic effects). Methodological strategies include:
- Structure-Activity Relationship (SAR) studies : Systematically modify functional groups (e.g., 4-chlorophenyl vs. 4-methoxybenzylidene) and compare bioactivity trends. For example, 3-((4-chlorobenzylidene)amino) derivatives exhibit higher antiproliferative activity than methoxy-substituted analogs .
- Computational docking : Validate binding affinities to target proteins (e.g., EGFR kinase) using molecular dynamics simulations, as demonstrated for 7-((4-(4-(trifluoromethyl)phenyl)thiazol-2-yl)amino)quinazolin-4-ol derivatives .
Basic: What spectroscopic techniques are most effective for characterizing quinazolin-4(3H)-one derivatives?
Answer:
- IR Spectroscopy : Identifies key functional groups (e.g., C=O at ~1680 cm⁻¹, C=N at ~1600 cm⁻¹) .
- ¹H/¹³C NMR : Resolves regiochemistry and substituent effects. For example, aromatic protons in 2-methylquinazolin-4-ones appear as distinct doublets (δ 7.2–8.5 ppm) .
- Mass Spectrometry (MS) : Confirms molecular weight (e.g., [M+H]⁺ peaks at m/z 400 for trifluoromethyl-substituted derivatives) .
Advanced: What experimental design considerations are critical for optimizing electrochemical synthesis of quinazolin-4(3H)-ones?
Answer:
Key variables to optimize include:
- Electrode material : Carbon electrodes minimize side reactions compared to platinum .
- Electrolyte selection : Acetic acid enhances proton transfer efficiency, while ionic liquids may improve solubility of hydrophobic intermediates.
- Current density : Lower currents (e.g., 5 mA/cm²) reduce overoxidation risks. Pilot studies using cyclic voltammetry are recommended to identify optimal parameters .
Basic: How do substituent variations at the quinazoline core influence physicochemical properties?
Answer:
- Electron-withdrawing groups (e.g., Cl) : Increase thermal stability and lipophilicity (logP ~2.5), enhancing membrane permeability but reducing aqueous solubility .
- Methoxy/hydroxy groups : Improve solubility via hydrogen bonding but may lower metabolic stability. For instance, 3-hydroxy-4-methoxy derivatives exhibit 30% higher solubility in PBS than chlorinated analogs .
Advanced: What strategies resolve discrepancies between in vitro and in vivo anticancer activities of quinazoline derivatives?
Answer:
- Pharmacokinetic profiling : Assess bioavailability and metabolic stability. For example, 7-((4-phenylthiazol-2-yl)amino)quinazolin-4-ol shows poor oral bioavailability due to first-pass metabolism, necessitating prodrug design .
- Tumor microenvironment models : Use 3D spheroids or co-cultures with fibroblasts to mimic in vivo conditions, where hypoxia may alter drug efficacy .
Basic: What are the challenges in achieving regioselectivity during 2-aminoquinazolin-4-ol synthesis?
Answer:
Competing pathways (e.g., N- vs. O-alkylation) are common. Mitigation strategies include:
- Protecting groups : Use tert-butoxycarbonyl (Boc) to block undesired amine reactivity.
- Solvent effects : Polar aprotic solvents (e.g., DMF) favor cyclization over side reactions .
Advanced: How can computational methods enhance the design of quinazoline derivatives?
Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
